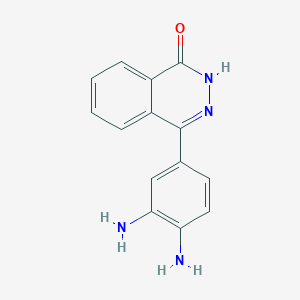

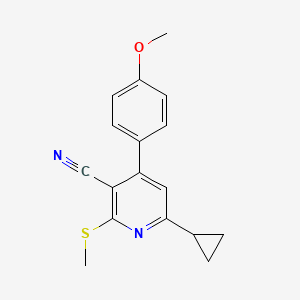

4-(3,4-diaminophenyl)-1(2H)-phthalazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The compound has been synthesized through different methods, primarily starting from phthalic anhydride derivatives. In one approach, it was used to synthesize novel aromatic polyamides by polymerization with aryl dicarboxylic acids, showcasing high yields and molecular weights, indicating its utility in creating high-performance polymers (Zhuang Xiu, 2003).

Molecular Structure Analysis

The molecular structure of 4-(3,4-diaminophenyl)-1(2H)-phthalazinone derivatives has been studied through various spectroscopic techniques, including MS, FTIR, and NMR, confirming the design of the structure and aiding in the understanding of its chemical behavior (Zhuang Xiu, 2003).

Chemical Reactions and Properties

The compound participates in condensation reactions and has been used as a precursor in the preparation of N-Mannich bases and other derivatives. These reactions expand the utility of the compound in various organic syntheses and materials science applications (A. Mustafa et al., 1964).

Physical Properties Analysis

4-(3,4-Diaminophenyl)-1(2H)-phthalazinone and its derivatives exhibit high glass transition temperatures and good solubility in polar solvents, which are crucial attributes for materials used in high-temperature applications and for processing into films or fibers (Zhuang Xiu, 2003).

Chemical Properties Analysis

The chemical properties of 4-(3,4-diaminophenyl)-1(2H)-phthalazinone derivatives, such as their reactivity in polymerization reactions and interaction with various chemical agents, underscore their versatility and potential in the synthesis of advanced materials. The ability to form polymers with high thermal stability and resistance to solvents is particularly notable (Zhuang Xiu, 2003).

科学的研究の応用

Antimicrobial Activity

4-(3,4-diaminophenyl)-1(2H)-phthalazinone derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, specifically 1,2,4-triazole and 1,3,4-thiadiazole derivatives, demonstrated activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as yeast-like fungi including Candida albicans and Candida parapsilosis. The derivatives featuring a 1,3,4-thiadiazole ring exhibited notably higher antimicrobial efficacy against the aforementioned bacteria and fungi compared to other synthesized compounds, highlighting their potential as antimicrobial agents (Önkol et al., 2008).

Proton Exchange Membrane Applications

A novel series of sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups were synthesized and analyzed for their suitability as proton exchange membranes. These polymers, created through solution polycondensation, exhibited excellent thermal stability, low water uptake, and impressive resistance to oxidation. Their low methanol permeability and high conductivities make them promising materials for fuel cell applications. This research demonstrates the versatility of 4-(3,4-diaminophenyl)-1(2H)-phthalazinone derivatives in enhancing the properties of proton exchange membranes, crucial for advancing fuel cell technology (Liu et al., 2014).

Advanced Polymer Materials

Further research into the applications of 4-(3,4-diaminophenyl)-1(2H)-phthalazinone derivatives has led to the development of novel polymeric materials. These include aromatic polyamides derived from unsymmetrical diamines containing the phthalazinone moiety, which exhibit high thermal stability and solubility in various organic solvents. Such materials could find use in high-performance engineering applications due to their exceptional thermal properties and solubility characteristics, enabling easier processing and application in advanced material technologies (Cheng et al., 2002).

特性

IUPAC Name |

4-(3,4-diaminophenyl)-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-11-6-5-8(7-12(11)16)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,15-16H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEICHOBCEQKGNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-diaminophenyl)-1(2H)-phthalazinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)

![(3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5545277.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)

![1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5545292.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5545301.png)

![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)

![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)

![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)